molecular formula C14H19NO3 B8660760 Methyl 2-(2-(pyrrolidin-1-yl)ethoxy)benzoate CAS No. 825618-99-3

Methyl 2-(2-(pyrrolidin-1-yl)ethoxy)benzoate

Cat. No. B8660760
M. Wt: 249.30 g/mol
InChI Key: UQCYXYBQAONAMI-UHFFFAOYSA-N
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Patent
US07977477B2

Procedure details

To a mixture of triphenylphosphine (0.79 g, 3.0 mmol) in THF (15 ml) was successively added diisopropylazodicarboxylate (0.61 g, 3.0 mmol) followed by methyl salicylate (0.46 g, 3.0 mmol) and the resultant mixture stirred at ambient temperature for 1 h. 1-(2-Hydroxyethyl)-pyrrolidine (0.35 g, 3.0 mmol) was then added drop-wise and the reaction mixture left stirring at ambient temperature for a further 5 h. The reaction mixture was reduced in vacuo and purified by flash column chromatography [SiO2, EtOAc/MeOH (3:1, 1:1)] to give 2-(2-pyrrolidin-1-yl-ethoxy)-benzoic acid methyl ester as a clear yellow oil (446 mg, 60%). (LC/MS: Rt 1.58, [M+H]+ 250.05).
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
Quantity
0.46 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.35 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C.[C:34]([O:43][CH3:44])(=[O:42])[C:35]1[C:36](=[CH:38][CH:39]=[CH:40][CH:41]=1)[OH:37].O[CH2:46][CH2:47][N:48]1[CH2:52][CH2:51][CH2:50][CH2:49]1>C1COCC1>[CH3:44][O:43][C:34](=[O:42])[C:35]1[CH:41]=[CH:40][CH:39]=[CH:38][C:36]=1[O:37][CH2:46][CH2:47][N:48]1[CH2:52][CH2:51][CH2:50][CH2:49]1

Inputs

Step One
Name
Quantity
0.79 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.61 g
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Step Three
Name
Quantity
0.46 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OC
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0.35 g
Type
reactant
Smiles
OCCN1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at ambient temperature for a further 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction mixture left
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography [SiO2, EtOAc/MeOH (3:1, 1:1)]

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC(C1=C(C=CC=C1)OCCN1CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 446 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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